molecular formula C16H15Br B11974447 6-Bromo-tricyclo(9.2.2.1(4,8))hexadeca-1(14),4,6,8(16),11(15),12-hexaene CAS No. 51804-05-8

6-Bromo-tricyclo(9.2.2.1(4,8))hexadeca-1(14),4,6,8(16),11(15),12-hexaene

Cat. No.: B11974447
CAS No.: 51804-05-8
M. Wt: 287.19 g/mol
InChI Key: YIGKAUDQJLANAV-UHFFFAOYSA-N
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Description

6-bromotricyclo[9221~4,8~]hexadeca-1(13),4(16),5,7,11,14-hexaene is a complex organic compound with the molecular formula C16H15Br It is characterized by a tricyclic structure with a bromine atom attached to one of the carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromotricyclo[9.2.2.1~4,8~]hexadeca-1(13),4(16),5,7,11,14-hexaene typically involves multiple steps, starting from simpler organic molecules. One common method involves the bromination of a tricyclic precursor under controlled conditions. The reaction is usually carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like chromatography and recrystallization would be common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-bromotricyclo[9.2.2.1~4,8~]hexadeca-1(13),4(16),5,7,11,14-hexaene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different tricyclic derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted tricyclic compounds, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

6-bromotricyclo[9.2.2.1~4,8~]hexadeca-1(13),4(16),5,7,11,14-hexaene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and in studies of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 6-bromotricyclo[9.2.2.1~4,8~]hexadeca-1(13),4(16),5,7,11,14-hexaene exerts its effects depends on its specific interactions with molecular targets. The bromine atom can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The tricyclic structure provides a rigid framework that can interact with biological targets, potentially affecting pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    16-Azatricyclo[9.2.2.1(4,8)]hexadeca-4,6,8(16),11,13,14-hexaene: Similar tricyclic structure but with a nitrogen atom instead of bromine.

    11-bromotricyclo[8.2.2.2(4,7)]hexadeca-4,6,10,12,13,15-hexaen-5-yl methyl: Another brominated tricyclic compound with different ring sizes and positions.

Uniqueness

6-bromotricyclo[9.2.2.1~4,8~]hexadeca-1(13),4(16),5,7,11,14-hexaene is unique due to its specific tricyclic structure and the presence of a bromine atom, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

51804-05-8

Molecular Formula

C16H15Br

Molecular Weight

287.19 g/mol

IUPAC Name

6-bromotricyclo[9.2.2.14,8]hexadeca-1(14),4(16),5,7,11(15),12-hexaene

InChI

InChI=1S/C16H15Br/c17-16-10-14-7-5-12-1-2-13(4-3-12)6-8-15(9-14)11-16/h1-4,9-11H,5-8H2

InChI Key

YIGKAUDQJLANAV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=CC(=C2)Br)CCC3=CC=C1C=C3

Origin of Product

United States

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